molecular formula C22H28N2O5 B444806 1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No.: B444806
M. Wt: 400.5g/mol
InChI Key: QPJBJRGTDMVDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a complex organic compound that features a phenoxy group, a piperazine ring, and a trimethoxybenzyl moiety

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5g/mol

IUPAC Name

2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18/h4-8,13-14H,9-12,15-16H2,1-3H3

InChI Key

QPJBJRGTDMVDMD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and

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